Methanetrisulphonic acid

Description

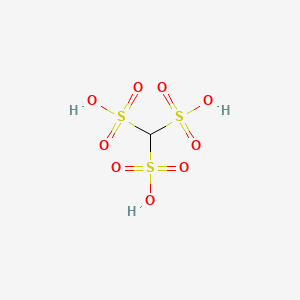

Structure

3D Structure

Properties

CAS No. |

54322-33-7 |

|---|---|

Molecular Formula |

CH4O9S3 |

Molecular Weight |

256.2 g/mol |

IUPAC Name |

methanetrisulfonic acid |

InChI |

InChI=1S/CH4O9S3/c2-11(3,4)1(12(5,6)7)13(8,9)10/h1H,(H,2,3,4)(H,5,6,7)(H,8,9,10) |

InChI Key |

NARPMWPOFWHFDX-UHFFFAOYSA-N |

SMILES |

C(S(=O)(=O)O)(S(=O)(=O)O)S(=O)(=O)O |

Canonical SMILES |

C(S(=O)(=O)O)(S(=O)(=O)O)S(=O)(=O)O |

Other CAS No. |

54322-33-7 |

Origin of Product |

United States |

Synthetic Methodologies for Methanetrisulphonic Acid and Its Salts

Historical Preparative Routes to Methanetrisulphonic Acid

The initial synthesis of this compound dates back to the mid-19th century, with subsequent refinements in the following decades that laid the groundwork for contemporary methods.

The first documented synthesis of this compound was achieved by Theilkuhl in 1868. mdpi.comresearchgate.netresearchgate.net This pioneering procedure involved the reaction of calcium methylsulphate with anhydrous sulphuric acid. uni-koeln.de Thirty years later, in 1899, E. H. Bagnall expanded on this, not only synthesizing the acid but also preparing a variety of its salts, including silver(I), copper, calcium, barium, ammonium, sodium, and potassium salts. uni-koeln.de Bagnall's work utilized fuming sulphuric acid (oleum) with 70% free sulphur trioxide (SO₃) and various acetylated aromatic amines as starting materials. uni-koeln.de

Building on the foundational work, H. J. Backer conducted further investigations in the 1930s. uni-koeln.de Backer's approach was similar to Bagnall's, employing oleum (B3057394) as the sulphonating agent with different reactants. uni-koeln.de He explored the sulphonation of anilide derivatives, methionic acid, and nitromethionic acid. uni-koeln.de His research indicated that the reaction of acetanilide (B955) with oleum provided the highest yield of this compound, reaching 57%. uni-koeln.de In contrast, the direct sulphonation of methionic acid with oleum yielded only 10% of the desired product. uni-koeln.de Backer also successfully converted mercaptothis compound to the tripotassium salt of this compound using potassium carbonate in a chlorine atmosphere. uni-koeln.de

| Researcher(s) | Year | Precursors | Key Findings/Yields |

|---|---|---|---|

| Theilkuhl | 1868 | Calcium methylsulphate, Anhydrous sulphuric acid | First reported synthesis of the free acid. mdpi.comresearchgate.netresearchgate.net |

| Bagnall | 1899 | Acetanilide, Acetyl-α-naphthylamine, etc., with fuming sulphuric acid | Synthesized the acid and numerous metallic salts; highest yield from acetanilide. uni-koeln.de |

| Backer | 1930 | Acetanilide, Methionic acid, etc., with oleum | Confirmed acetanilide gave the highest yield (57%); direct sulphonation of methionic acid gave a low yield (10%). uni-koeln.de |

Modernized Synthetic Approaches to this compound

A significant advancement in the preparation of this compound was the development of a facile and efficient procedure by Sartori and Jüschke. mdpi.comuni-koeln.de This method, which makes the tripotassium salt easily available on a laboratory scale, employs the inexpensive and common chemicals acetone (B3395972) and oleum (fuming sulphuric acid with 65% free SO₃). mdpi.comresearchgate.net The synthesis involves the very slow, dropwise addition of dry acetone to oleum at a low temperature. mdpi.com The reaction is highly exothermic and requires careful temperature control. uni-koeln.de

The purity and yield of this compound are critically dependent on the meticulous control of reaction parameters, particularly temperature. In the acetone and oleum synthesis, the temperature must be maintained strictly between -10°C and 0°C (263 K and 273 K). uni-koeln.de If the temperature is too low, the reaction mixture may freeze, leading to inhomogeneous concentrations. uni-koeln.de Conversely, if the temperature rises too high, or if acetone is added too quickly, instantaneous decomposition occurs, indicated by a blackening of the mixture and the formation of amorphous carbon and potassium sulphate as byproducts. uni-koeln.de

A common strategy for purification involves the conversion of the crude acid or its potassium salt into the barium salt, Ba₃[HC(SO₃)₃]₂. mdpi.comresearchgate.net This is achieved by reacting a boiling solution of the tripotassium methanetrisulphonate with a saturated solution of barium chloride. mdpi.com The resulting barium salt precipitates and can be isolated. mdpi.com The pure this compound is then regenerated by treating the barium salt with sulphuric acid, which precipitates barium sulphate and leaves the desired acid in solution. mdpi.com

| Parameter | Condition/Reagent | Purpose/Notes |

|---|---|---|

| Precursors | Dry Acetone, Oleum (65% free SO₃) | Readily available and inexpensive starting materials. mdpi.comresearchgate.net |

| Temperature | 0°C (maintained below 5°C during addition) | Crucial for preventing decomposition of acetone and maximizing yield. mdpi.comuni-koeln.de |

| Heating | 85°C for 3 hours post-addition | To ensure the reaction goes to completion, noted by the cessation of CO₂ evolution. mdpi.com |

| Neutralization | Potassium hydroxide (B78521) (KOH) | To neutralize the acidic mixture and precipitate the potassium salt. mdpi.com |

| Purification | Formation and isolation of the barium salt | A key step to remove impurities before regenerating the pure free acid. mdpi.comresearchgate.net |

Synthesis and Derivatization of Methanetrisulphonate Salts

The synthesis of methanetrisulphonate salts is a key step for both purification and application. The tripotassium salt is the most commonly prepared derivative due to its role as a stable, isolable intermediate in the modern synthetic route. mdpi.comuni-koeln.de

Following the reaction of acetone and oleum, the resulting acidic suspension is poured onto ice and carefully neutralized with potassium hydroxide to a pH of 7. mdpi.com The addition of more water and subsequent cooling causes the tripotassium methanetrisulphonate monohydrate (K₃[CH(SO₃)₃]·H₂O) to precipitate, which can then be collected. mdpi.comuni-koeln.de

Further derivatization is exemplified by the preparation of the barium salt. This is typically accomplished by adding a saturated solution of barium chloride to a hot solution of the potassium salt. mdpi.com The barium methanetrisulphonate precipitates as a colorless solid and can be isolated by filtration. mdpi.com This salt serves as a crucial intermediate for the preparation of the highly pure free acid. mdpi.comresearchgate.net Early work by Bagnall demonstrated the synthesis of a broader range of salts, including those with sodium, ammonium, silver, and copper cations, showcasing the versatility of the acid in forming various derivatives. uni-koeln.de

Preparation of Alkali Metal and Alkaline Earth Metal Salts (e.g., Tri-potassium, Barium)

The synthesis of methanetrisulphonate salts, particularly the tri-potassium and barium salts, serves as a crucial step towards obtaining the free acid. An established and efficient method for preparing tri-potassium methanetrisulphonate monohydrate involves the reaction of acetone with oleum (fuming sulphuric acid). orgsyn.org This procedure, refined by Sartori and Jüschke, has made the tri-potassium salt more accessible for laboratory-scale synthesis. orgsyn.org

The process begins with the slow, dropwise addition of dry acetone to oleum at a controlled temperature of 0°C. orgsyn.org Following the addition, the reaction mixture is heated to 85°C for several hours until the evolution of carbon dioxide ceases. orgsyn.org The resulting suspension is then carefully neutralized with potassium hydroxide after being poured onto an ice/water mixture. orgsyn.org The tri-potassium methanetrisulphonate monohydrate precipitates and can be further purified by recrystallization from water. orgsyn.org

The barium salt of this compound can be readily prepared from the tri-potassium salt. This is achieved by adding a saturated solution of barium chloride to a boiling solution of tri-potassium methanetrisulphonate monohydrate. orgsyn.org This results in the precipitation of the barium salt, Ba₃[HC(SO₃)₃]₂·9H₂O, as a colorless solid. orgsyn.org

Table 1: Synthesis of Tri-potassium Methanetrisulphonate Monohydrate

| Reactants | Conditions | Product | Yield | Reference |

|---|

Table 2: Synthesis of Barium Methanetrisulphonate Nonahydrate

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| K₃[HC(SO₃)₃]·H₂O, BaCl₂·2H₂O | Boiling aqueous solution | Ba₃[HC(SO₃)₃]₂·9H₂O | 84% | orgsyn.org |

Conversion Pathways from Salts to the Free Acid

The free this compound is typically obtained from its barium salt due to the insolubility of barium sulphate, which facilitates its removal from the reaction mixture. The conversion process involves the acidification of a suspension of the barium methanetrisulphonate salt with sulphuric acid. orgsyn.org

Specifically, a warm suspension of barium methanetrisulphonate nonahydrate is treated with a dropwise addition of 96% sulphuric acid. orgsyn.org The mixture is then stirred at an elevated temperature (80°C) for a few hours to ensure the complete reaction and precipitation of barium sulphate. orgsyn.org A key challenge in this step is the separation of the very fine precipitate of barium sulphate. Suction filtration is often not feasible, necessitating careful decantation after allowing the precipitate to settle. orgsyn.org The remaining barium sulphate is washed with distilled water to recover any remaining product. The combined aqueous solutions are then concentrated in vacuo to yield the hydrated this compound as a highly viscous, clear residue. orgsyn.org

Table 3: Conversion of Barium Methanetrisulphonate to this compound

| Reactant | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Ba₃[HC(SO₃)₃]₂·9H₂O | Sulphuric Acid (96%) | 80°C, 3 hours, followed by decantation and evaporation | HC(SO₃H)₃·nH₂O | orgsyn.org |

Exploration of Functionalized Methanetrisulphonate Derivatives (e.g., Tris(trifluoroethoxysulfonyl)methane)

Research into functionalized derivatives of this compound has led to the synthesis of novel compounds with potentially unique properties. One such example is tris(trifluoroethoxysulfonyl)methane. A synthetic route to this compound involves the reaction of tris(trifluorosulfonyl)methane with trimethylsilyltrifluoroethanol. The reaction is carried out by boiling the reactants at approximately 90-92°C for several hours. acs.org After the reaction, excess trimethylsilyltrifluoroethanol is removed under vacuum, and the desired product, tris(trifluoroethoxysulfonyl)methane, is purified by sublimation. acs.org This derivative can then be used as a starting material for the synthesis of other compounds, such as lithium tris(trifluoroethoxysulfonyl)metanide, by reacting it with a lithium salt. acs.org

Another class of related compounds are the halomethanetrisulphonyl trifluorides. For instance, fluoromethanetrisulphonyl trifluoride has been prepared by reacting methanetrisulphonyl trifluoride with xenon difluoride. thieme-connect.de The chloro-, bromo-, and iodo- analogues can be synthesized from silver(I) tris(fluorosulphonyl)methanide and the corresponding elemental halogen. thieme-connect.de

The synthesis of tris[(trifluoromethyl)sulfonyl]methane, a strong C-H acid, has also been reported. The preparation starts from methylmagnesium bromide and trifluoromethanesulphonyl fluoride (B91410) (CF₃SO₂F), with bis[(trifluoromethyl)sulfonyl]methane being an intermediate in the process. researchgate.net

Table 4: Synthesis of Tris(trifluoroethoxysulfonyl)methane

Mechanistic and Application Oriented Studies in Catalysis

Methanetrisulphonic Acid as a Brønsted Acid Catalyst

This compound, a member of the highly acidic alkanepolysulfonic acid group, functions as a potent Brønsted acid catalyst. mdpi.com Although a precise pKa measurement is not documented, its pKa1 value is estimated to be below -3, underscoring its significant acidic strength. mdpi.com This strong acidity enables its use in a variety of acid-catalyzed chemical transformations.

This compound has demonstrated exceptional efficacy as a catalyst in several pivotal organic reactions, particularly in the synthesis of vitamin E and its intermediates. mdpi.comresearchgate.net It effectively catalyzes Wagner-Meerwein rearrangements, Friedel-Crafts alkylations and ring closures, and acylation reactions. mdpi.comresearchgate.net A key feature of its performance is the requirement of only truly catalytic amounts, typically ranging from 0.04 to 1.0 mol%, to achieve highly selective transformations with yields often exceeding 95%. mdpi.comresearchgate.net

Research findings highlight its effectiveness in specific, industrially relevant reactions:

Wagner-Meerwein Rearrangement: In the conversion of ketoisophorone to trimethylhydroquinone (B50269) (TMHQ) diacetate, using 1.0 mol% of this compound in the presence of acetic anhydride (B1165640) resulted in excellent yields of up to 96%. mdpi.com

Friedel-Crafts Alkylation and Ring Closure: The synthesis of (all-rac)-α-tocopherol from trimethylhydroquinone (TMHQ) and isophytol (B1199701), a critical step in vitamin E production, is catalyzed with remarkable efficiency. mdpi.comresearchgate.net Using amounts as low as 0.05 mol% of the catalyst delivered yields as high as 99%. mdpi.comresearchgate.net

Acylation: The acylation of (all-rac)-α-tocopherol to form its acetate (B1210297) proceeded with a 98.9% yield, demonstrating high conversion rates. mdpi.comresearchgate.net

Table 1: Catalytic Performance of this compound in Select Organic Transformations An interactive data table. Click on headers to sort.

| Reaction Type | Reactants | Product | Catalyst Loading (mol%) | Yield (%) | Citation |

|---|---|---|---|---|---|

| Wagner-Meerwein Rearrangement | Ketoisophorone, Acetic Anhydride | Trimethylhydroquinone diacetate | 1.0 | up to 96 | mdpi.com |

| Friedel-Crafts Alkylation | Trimethylhydroquinone, Isophytol | (all-rac)-α-tocopherol | 0.05 | up to 99 | mdpi.comresearchgate.net |

| Acylation | (all-rac)-α-tocopherol, Acetic Anhydride | (all-rac)-α-tocopheryl acetate | 0.0433 | 98.9 | mdpi.comresearchgate.net |

This compound exhibits significant advantages when compared to conventional acid catalysts traditionally employed in industrial syntheses, such as Lewis acids (e.g., BF₃, AlCl₃, ZnCl₂) and other Brønsted acids (e.g., HCl, H₂SO₄). mdpi.comresearchgate.net The use of these conventional acids is often plagued by issues like equipment corrosion and the generation of substantial waste material. mdpi.comresearchgate.net

In a direct comparison for the Friedel-Crafts alkylation step in vitamin E synthesis, the superiority of this compound is evident. The application of 0.13 mol% of sulfuric acid as a catalyst under similar reaction conditions yields 93% of the product. mdpi.comresearchgate.net In contrast, this compound achieves a significantly higher yield of up to 99% with a much lower catalyst loading of just 0.05 mol%. mdpi.comresearchgate.net This highlights not only the reduced amount of catalyst needed but also the notable increase in both yield and selectivity. mdpi.com

Table 2: Comparative Efficacy in Friedel-Crafts Alkylation for (all-rac)-α-tocopherol Synthesis An interactive data table. Click on headers to sort.

| Catalyst | Catalyst Loading (mol%) | Yield (%) | Citation |

|---|---|---|---|

| This compound | 0.05 | up to 99 | mdpi.comresearchgate.net |

| Sulfuric Acid | 0.13 | 93 | mdpi.comresearchgate.net |

The use of this compound as a catalyst offers a multitude of advantages, positioning it as a highly efficient and environmentally conscious choice. mdpi.com

Efficiency: The catalyst is exceptionally active even in minuscule quantities (0.04-1.0 mol%), leading to high reaction yields that consistently surpass 95%. mdpi.comresearchgate.net This high efficiency makes it one of the most effective catalysts discovered for certain transformations. mdpi.comresearchgate.net

Selectivity: It promotes highly selective chemical conversions. mdpi.com For instance, during the Wagner-Meerwein rearrangement of ketoisophorone, it effectively suppresses the formation of the undesired regioisomer, catechol diacetate. mdpi.com This high selectivity simplifies purification processes and increases the yield of the target molecule.

Environmental Considerations: this compound is a cornerstone of more environmentally benign production processes. mdpi.com Its application as a pure Brønsted acid circumvents product contamination and waste streams laden with metal or halide ions, which are common when using Lewis acid catalysts. mdpi.comresearchgate.net Furthermore, a significant operational advantage is the absence of corrosion in reaction vessels, a frequent and severe problem with strong conventional acids like HCl and H₂SO₄. mdpi.comresearchgate.net

Specific Reaction Mechanistic Investigations

The Wagner-Meerwein rearrangement, a type of carbocation 1,2-rearrangement, is a key reaction catalyzed effectively by this compound. mdpi.comscribd.com This reaction is fundamental in organic synthesis for creating new carbon skeletons. name-reaction.comspcmc.ac.in A prominent example is the rearrangement of ketoisophorone in the presence of acetic anhydride, which, catalyzed by 1.0 mol% of this compound, undergoes a rearrangement followed by an isomerization (aromatization) to produce trimethylhydroquinone diacetate with high selectivity and yield. mdpi.com The driving force for this intramolecular rearrangement is the formation of a more stable carbocation intermediate. scribd.com

The proposed mechanism for the this compound-catalyzed transformation of ketoisophorone into trimethylhydroquinone diacetate involves several key steps centered around carbocationic intermediates. mdpi.comresearchgate.net

An assumed mechanism for this specific rearrangement-isomerization process is as follows:

The reaction is initiated by the protonation of the carbonyl group of ketoisophorone by the strong acid catalyst, this compound.

This is followed by a reaction with acetic anhydride.

A crucial 1,2-methyl shift, the Wagner-Meerwein rearrangement step, occurs, transforming the initial carbocation into a more stable, rearranged carbocationic intermediate.

Subsequent isomerization and aromatization steps take place, ultimately leading to the formation of the stable aromatic product, trimethylhydroquinone diacetate. mdpi.comresearchgate.net

The key intermediates in this pathway are the series of carbocations generated following the initial protonation and throughout the rearrangement process. researchgate.net The high efficiency of this compound facilitates the formation of these electron-deficient species, driving the reaction forward to the thermodynamically favored product. mdpi.comspcmc.ac.in

Friedel-Crafts Alkylation and Ring Closure Reactions

This compound has proven to be an exceptionally effective catalyst for Friedel-Crafts alkylation and subsequent ring closure reactions, which are fundamental processes in the synthesis of complex organic molecules. mdpi.comresearchgate.net A notable example is its application in the synthesis of (all-rac)-α-tocopherol, the most biologically active form of vitamin E. mdpi.comwisdomlib.org The key step in this synthesis is the condensation of trimethylhydroquinone with isophytol. mdpi.comwisdomlib.org

The use of this compound in catalytic amounts as low as 0.05 mol% can afford (all-rac)-α-tocopherol in yields of up to 99%. mdpi.comwisdomlib.org This high efficiency is remarkable, especially considering that the reactants, such as the tertiary allylic alcohol isophytol, are prone to dehydration under acidic conditions. mdpi.comwisdomlib.org The reaction proceeds cleanly, minimizing the formation of by-products. mdpi.comwisdomlib.org

| Reactants | Catalyst Loading (mol%) | Product | Yield (%) |

| Trimethylhydroquinone and Isophytol | 0.05 | (all-rac)-α-tocopherol | 95-99 |

The mechanism of Friedel-Crafts alkylation involves the generation of a carbocation electrophile which then attacks the aromatic ring. mt.com In the context of catalysis by this compound, its strong acidic nature facilitates the formation of these carbocationic intermediates. mdpi.comwisdomlib.org While the specific mechanism for this compound-catalyzed reactions is an area of ongoing study, the generation of a carbocation from the alkylating agent is a critical step. mt.com The stability of this intermediate is crucial, and in some cases, rearrangements can occur to form a more stable carbocation. masterorganicchemistry.com However, the high efficiency and selectivity observed with this compound suggest a well-controlled reaction pathway. mdpi.com

Acylation Reactions Mediated by this compound

This compound also demonstrates high efficacy in mediating acylation reactions. mdpi.comresearchgate.net A prominent industrial example is the acetylation of (all-rac)-α-tocopherol to produce (all-rac)-α-tocopheryl acetate, the primary commercial form of vitamin E. mdpi.com This reaction is significant as acylation of the phenolic hydroxyl group enhances the stability of the vitamin. mdpi.com

Using acetic anhydride as the acylating agent and a mere 0.04 mol% of this compound as the catalyst, (all-rac)-α-tocopheryl acetate can be obtained in a near-quantitative yield of 99%. mdpi.com This highlights the catalyst's potency, enabling efficient transformation even with very low catalyst loading. mdpi.com

| Reactant | Acylating Agent | Catalyst Loading (mol%) | Product | Yield (%) |

| (all-rac)-α-tocopherol | Acetic Anhydride | 0.04 | (all-rac)-α-tocopheryl acetate | 99 |

Industrial and Process Chemistry Implications of this compound Catalysis

The catalytic properties of this compound have significant implications for industrial and process chemistry, particularly in the synthesis of fine chemicals and the development of more sustainable manufacturing processes. mdpi.comresearchgate.net

Applications in the Synthesis of Fine Chemicals (e.g., Vitamin E Synthesis)

The synthesis of Vitamin E is a large-scale industrial process, with an annual production of over 30,000 tons. mdpi.comwisdomlib.org The Friedel-Crafts condensation of trimethylhydroquinone and isophytol is a cornerstone of this synthesis. mdpi.comwisdomlib.org The use of this compound as a catalyst in this key step offers a highly efficient and clean reaction, producing (all-rac)-α-tocopherol in excellent yields. mdpi.comwisdomlib.org

Furthermore, the subsequent acylation of (all-rac)-α-tocopherol to its acetate, the more stable commercial form, is also efficiently catalyzed by this compound. mdpi.com The ability to use this catalyst in minute quantities for both of these critical steps in Vitamin E production underscores its industrial importance. mdpi.com

Considerations for Scalable and Environmentally Benign Processes

The development of scalable and environmentally friendly chemical processes is a major focus in modern chemistry. mdpi.comresearchgate.net this compound offers several advantages in this regard. Its high catalytic activity allows for significantly lower catalyst loadings compared to traditional Brønsted or Lewis acids like sulfuric acid, aluminum chloride, or zinc chloride. mdpi.com This reduction in catalyst quantity inherently leads to less waste. mdpi.com

Moreover, processes utilizing this compound have been noted for the absence of corrosion, a common issue with many strong acids that necessitates the use of specialized and costly equipment. mdpi.comresearchgate.net While the synthesis of this compound itself may not currently meet all the criteria of green chemistry, its application in key industrial transformations represents a considerable improvement in terms of efficiency, yield, and reduced waste generation, paving the way for more sustainable chemical manufacturing. mdpi.com

Structural Elucidation and Characterization Methodologies

Spectroscopic Characterization of Methanetrisulphonic Acid and its Salts

Spectroscopy is a cornerstone for the structural analysis of methanetrisulphonate compounds, offering non-destructive methods to probe their molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the qualitative and quantitative analysis of chemical reactions, including those where this compound acts as a catalyst. osf.ioescholarship.org While direct NMR data for the methanetrisulphonate anion is not extensively detailed in the provided context, the application of ¹H and ¹³C NMR is crucial for identifying and quantifying the products formed in reactions it catalyzes, such as esterifications, rearrangements, and alkylations. wisdomlib.orgresearchgate.net

In a typical application, the progress of a reaction is monitored by acquiring NMR spectra of the reaction mixture over time. osf.io The disappearance of reactant signals and the appearance of product signals allow for the determination of reaction kinetics and final yield. For instance, in the synthesis of (all-rac)-α-tocopherol, where MTSA is used as a catalyst, NMR is employed to identify the final product by comparing its spectral data with that of a reference material. wisdomlib.orgresearchgate.net The analysis of crude reaction mixtures by NMR is particularly valuable as it often does not require the isolation of products or the use of internal standards for quantification. escholarship.orgnih.gov Advanced 2D NMR techniques can further help in elucidating the structure of unknown products or intermediates formed during a reaction. osf.io

Table 1: General Application of NMR in Reaction Analysis

| Technique | Information Obtained | Relevance to MTSA-involved Reactions |

|---|---|---|

| ¹H NMR | Provides information on the proton environment in a molecule, including chemical shift, signal integration (ratio of protons), and coupling constants. rsc.orgqd-latam.com | Used to identify and quantify organic products by tracking the appearance of characteristic proton signals and the disappearance of reactant signals. wisdomlib.orgresearchgate.netresearchgate.net |

| ¹³C NMR | Provides information on the carbon skeleton of a molecule. rsc.orghmdb.ca | Confirms the structure of reaction products by identifying the chemical shifts of carbon atoms in the newly formed molecules. researchgate.net |

| 2D NMR (e.g., COSY, HMBC) | Reveals correlations between different nuclei (¹H-¹H or ¹H-¹³C), helping to piece together the complete molecular structure. osf.ionih.gov | Essential for structure elucidation of complex products or intermediates that may form in catalytic cycles involving MTSA. osf.io |

Beyond NMR, other spectroscopic methods provide complementary information about the structural features of methanetrisulphonate salts.

Infrared (IR) and Raman Spectroscopy have been applied to study the vibrational modes of the methanetrisulphonate anion, particularly in its potassium salt, K₃[CH(SO₃)₃]·H₂O. rsc.orgrsc.org These techniques are highly sensitive to the vibrations of the sulphonate (SO₃) groups and the carbon-sulphur backbone. The spectra for K₃[CH(SO₃)₃]·H₂O and its deuterated analog have been recorded and interpreted in detail, allowing for the assignment of specific vibrational frequencies to corresponding molecular motions. rsc.org For example, the symmetric and asymmetric C-S stretching frequencies, as well as various SO₃ group vibrations, have been identified. rsc.org These vibrational data provide direct evidence for the molecular structure and bonding within the anion. rsc.org The IR spectra of sulphonates generally show characteristic strong absorption bands related to the S=O stretching vibrations. dtic.mil

Table 2: Selected Vibrational Frequencies for Tripotassium Methanetrisulphonate (K₃[CH(SO₃)₃])

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|

| νₐₛᵧₘ(C-S) | 820 | rsc.org |

| νₛᵧₘ(C-S) | 762 | rsc.org |

| δₐₛᵧₘ(CS₃) | 210 (approx.) | rsc.org |

| δₛᵧₘ(CS₃) | 170 | rsc.org |

Data from spectra of K₃[CH(SO₃)₃]·H₂O and related salts.

UV-Visible (UV-Vis) Spectroscopy is a technique that probes electronic transitions within a molecule. itwreagents.comlibretexts.org While many simple ions are colorless, transition metal complexes of methanetrisulphonate can exhibit color, which is analyzable by UV-Vis spectroscopy. researchgate.net The technique is generally used to study compounds containing chromophores, such as conjugated systems or transition metal centers. mu-varna.bgresearchgate.net For methanetrisulphonate salts, UV-Vis spectroscopy would be most applicable to derivatives containing transition metals, where it could provide information on the coordination environment of the metal ion through analysis of d-d transitions or charge-transfer bands. researchgate.net However, specific advanced applications of UV-Vis for the detailed structural analysis of the methanetrisulphonate anion itself are not widely reported.

X-ray Diffraction Studies of Methanetrisulphonate Salts

The crystal structure of tripotassium methanetrisulphonate hydrate, K₃[CH(SO₃)₃]·H₂O, has been determined by single-crystal X-ray diffraction. rsc.orgrsc.org The analysis revealed an orthorhombic crystal system with the space group P2₁2₁2₁. rsc.org A key structural feature of the [CH(SO₃)₃]³⁻ anion is the distortion from ideal tetrahedral geometry around the central carbon atom, with S–C–S angles expanded to approximately 113°. rsc.orgrsc.org The S–C bond lengths, averaging around 1.81 Å, are notably longer than those in related methanedisulphonate (1.77 Å) and methanesulphonate (1.75 Å) compounds. rsc.orgrsc.org

Studies on a wider range of methanetrisulphonate salts, including those with alkali metals (Na, Cs), first-row transition metals (Cr, Co, Ni, Zn), and lead, have uncovered a remarkable diversity in coordination modes. researchgate.netuni-koeln.deresearchgate.net The methanetrisulphonate anion can act as a versatile ligand, leading to various structural motifs. For example, an unusual κ³O¹,⁴,⁷ coordination mode was observed in the lead salt, and anionic species of the type [M(H₂O)₄(κ²O¹,⁴-mts)]⁻ were found for Co, Ni, and Zn. researchgate.net This variability highlights the flexible coordinating ability of the three sulphonate groups. researchgate.netnih.gov

Table 3: Crystallographic Data for Tripotassium Methanetrisulphonate Hydrate (K₃[CH(SO₃)₃]·H₂O)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | rsc.orgrsc.org |

| Space Group | P2₁2₁2₁ | rsc.orgrsc.org |

| Unit Cell Dimension a | 9.405(1) Å | rsc.orgrsc.org |

| Unit Cell Dimension b | 9.405(1) Å | rsc.orgrsc.org |

| Unit Cell Dimension c | 12.321(1) Å | rsc.orgrsc.org |

| Average S–C–S Angle | ~113° | rsc.orgrsc.org |

| Average S–C Bond Length | ~1.81 Å | rsc.orgrsc.org |

| Average S–O Bond Length | 1.459 Å | rsc.org |

The existence of different crystalline forms of the same compound is known as polymorphism. idc-online.comscispace.com These different forms, or polymorphs, can arise from variations in molecular conformation or intermolecular packing and may exhibit different physical properties. idc-online.comscispace.com

Research into the solid-state structures of methanetrisulphonate salts has revealed an "unexpected diversity". researchgate.netuni-koeln.de This structural variety can be considered a manifestation of polymorphism or pseudopolymorphism (in the case of different hydrates). The different coordination modes adopted by the methanetrisulphonate anion when paired with various metal cations are a primary source of this diversity. researchgate.netresearchgate.net Factors such as the size and charge of the cation, the presence of solvent molecules (like water of hydration), and the crystallization conditions can all influence which solid-state structure is formed. researchgate.netuni-koeln.de The ability of the flexible [CH(SO₃)₃]³⁻ anion to engage in monodentate, bidentate, or even tridentate coordination allows for the formation of a wide array of crystalline architectures, from simple salts to complex coordination polymers. researchgate.netresearchgate.net This diversity is a critical aspect of the solid-state chemistry of methanetrisulphonates, and understanding it is key to controlling the material properties of these compounds. rsc.orgresearchgate.net

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of methanetrisulphonic acid. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn allows for the prediction of various chemical properties.

This compound is recognized as a very strong acid, but quantifying its acidity, particularly the successive pKa values for its three sulfonic acid groups, is challenging experimentally. Computational methods provide a viable pathway for these estimations. The theoretical prediction of pKa values is a complex task that relies on accurately calculating the Gibbs free energy change of the deprotonation reaction in a solvent. nih.govuregina.ca

The process generally involves a thermodynamic cycle where the free energy of deprotonation in the gas phase is calculated and then combined with the solvation free energies of the acid, its conjugate base, and the proton. nih.gov Quantum chemical methods are crucial for accurately determining these energy changes. mdpi.com A variety of computational protocols have been developed, often combining high-level electronic structure methods with sophisticated continuum solvation models like the Polarizable Continuum Model (PCM) or the SMD solvation model to account for the solvent effects. mdpi.comosti.gov

For polyprotic acids like this compound, the successive deprotonations are influenced by the buildup of negative charge, which makes subsequent proton removal less favorable. Theoretical models must account for the electrostatic interactions between the ionizable groups. uv.es The electronic structure of the resulting methanetrisulphonate anions shows significant charge delocalization across the sulfonyl groups, which stabilizes the anions and contributes to the high acidity. The accuracy of pKa predictions depends heavily on the chosen computational method and solvation model, as highlighted in the comparative table below.

Table 1: Comparison of Theoretical Approaches for pKa Prediction

| Method/Model | Description | Strengths | Considerations |

| Density Functional Theory (DFT) | A quantum mechanical method that models the electronic structure of molecules. osti.gov Functionals like B3LYP and M06-2X are commonly used. osti.gov | Provides a good balance between accuracy and computational cost for molecular geometries and energies. researchgate.net | Accuracy is highly dependent on the choice of the functional and basis set. |

| Ab Initio Methods | Highly accurate methods based on first principles of quantum mechanics, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC). nih.gov | Can achieve high accuracy ("gold standard") for electronic energies. | Computationally very expensive, often limited to smaller systems. |

| Continuum Solvation Models (e.g., PCM, SMD) | Treats the solvent as a continuous medium with specific dielectric properties, surrounding a cavity that contains the solute molecule. mdpi.comosti.gov | Computationally efficient way to include bulk solvent effects in quantum calculations. mdpi.com | Does not account for specific solute-solvent interactions like hydrogen bonding. |

| Explicit Solvent Models | Includes individual solvent molecules in the simulation, providing a more realistic representation of the solvent environment. | Can explicitly model direct interactions such as hydrogen bonds. | Computationally demanding; requires extensive sampling of solvent configurations. |

This compound's strong acidity makes it a potential candidate for use as an acid catalyst in various chemical reactions. Computational modeling is essential for elucidating the mechanisms of such catalytic processes. By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction pathways, locate transition state (TS) structures, and calculate the activation energies that govern reaction rates. mdpi.comarxiv.org

DFT calculations are the workhorse for these investigations, enabling the optimization of reactant, intermediate, product, and transition state geometries. ethz.ch For a reaction catalyzed by this compound, the model would typically involve the acid molecule interacting with the reactant(s). The calculations would trace the proton transfer from one of the sulfonic acid groups to the substrate, followed by the subsequent chemical transformations. arxiv.org

Identifying the transition state—the highest energy point along the reaction coordinate—is a critical step. arxiv.org Computational tools can perform TS searches to find these saddle points on the potential energy surface. The calculated energy barrier (the difference in energy between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. mdpi.com These models can reveal how the catalyst stabilizes the transition state, thereby lowering the activation energy and accelerating the reaction. researchgate.netrsc.org

Molecular Dynamics and Simulation Studies

While quantum mechanics is ideal for studying the electronic details of individual molecules, molecular dynamics (MD) simulations are better suited for exploring the behavior of larger systems over time. MD simulations model the movements of atoms and molecules based on classical mechanics and a predefined force field, providing insights into the dynamic processes and bulk properties of materials. mdpi.com

The solid-state structures of methanetrisulphonate salts are governed by the intricate packing of the methanetrisulphonate anion and the corresponding cations. While X-ray diffraction provides the primary experimental data on crystal structures, computational methods are increasingly used to complement these findings and to predict crystal structures. nih.govresearchgate.net

Computational studies can help refine experimentally determined structures and provide a deeper understanding of the forces holding the crystal together. diva-portal.org For instance, solid-state DFT calculations can optimize the geometry of the unit cell and the atomic positions within it, yielding structures that can be compared with experimental data. chemrxiv.org These methods are also valuable for predicting the structures of polymorphs—different crystal forms of the same compound—which may have distinct physical properties. nih.gov The combination of experimental techniques like solid-state NMR with computational modeling provides a powerful approach for characterizing the atomic-level structure and dynamics in these salts. chemrxiv.orgrsc.org

The crystal packing of methanetrisulphonate salts is dictated by a complex network of intermolecular interactions. ias.ac.in The methanetrisulphonate anion, with its multiple sulfonyl oxygen atoms, is a potent hydrogen bond acceptor. In the solid state, these anions will form strong hydrogen bonds (e.g., N-H···O or O-H···O) with cationic counterions or with co-crystallized solvent molecules. researchgate.netmdpi.com

Table 2: Key Intermolecular Interactions in Sulfonate Salts and Computational Analysis Tools

| Interaction Type | Description | Typical Role in Crystal Packing | Computational Analysis Tool |

| Hydrogen Bonding (e.g., N-H···O, O-H···O) | A strong, directional interaction between a hydrogen atom bonded to an electronegative atom and another nearby electronegative atom. researchgate.net | Primary driver of supramolecular assembly, often forming robust chains, layers, or networks that define the crystal architecture. mdpi.com | X-ray Diffraction, Neutron Diffraction, Full Interaction Maps (FIMs) cam.ac.uk |

| C-H···O Interactions | A weaker form of hydrogen bonding involving a C-H group as the donor. rsc.org | Contributes to the stability and specificity of the crystal packing, acting as secondary linkers. nih.gov | Hirshfeld Surface Analysis, nih.gov Quantum Theory of Atoms in Molecules (QTAIM) |

| Ionic Interactions | Electrostatic attraction between the negatively charged sulfonate groups and the positive cations. | A fundamental, non-directional force that holds the components of the salt together. | Lattice Energy Calculations, Molecular Electrostatic Potential (MEP) Maps |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings of the cations (if applicable). researchgate.net | Can influence the stacking arrangement of molecules, contributing to crystal density and stability. | Packing Feature Search (CSD), cam.ac.uk NCI (Non-Covalent Interaction) Plots |

Comparisons with Other Strong Acids and Superacids

Relative Acidity and Proton-Donating Capabilities

The proton-donating ability of methanetrisulphonic acid is exceptionally high due to the strong electron-withdrawing effect of the three sulfonyl groups. This inductive effect polarizes the O-H bonds, facilitating the release of protons.

The Hammett acidity function (H₀) is a measure used to quantify the acidity of highly concentrated strong acids and superacids, extending the pH scale to non-aqueous or concentrated systems. wikipedia.org For context, 100% pure sulfuric acid has an H₀ value of -12. wikipedia.org

While direct experimental data for the Hammett acidity function (H₀) of this compound is not explicitly documented in the searched literature, its first acid dissociation constant (pKa₁) is estimated to be below -3. mdpi.com This indicates it is a significantly strong acid. Given its structure with three potent electron-withdrawing sulfonic acid groups on a single carbon, its acidity is expected to be in the range of superacids.

Trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H) and fluorosulfuric acid (HSO₃F) are well-characterized superacids, meaning they are more acidic than 100% sulfuric acid. wikipedia.org A comparison of their acidity with the expected acidity of this compound highlights the influence of different electron-withdrawing groups.

Triflic acid and fluorosulfuric acid owe their immense strength to the powerful inductive effect of the fluorine atoms. In contrast, this compound's acidity stems from the cumulative electron-withdrawing power of three SO₃H groups.

Table 1: Comparison of Acidity Values for Strong Acids and Superacids

| Acid | Formula | Hammett Acidity (H₀) | pKa | Notes |

| This compound | HC(SO₃H)₃ | Not found | pKa₁ < -3 (estimated) mdpi.com | Acidity is due to three sulfonic acid groups. |

| Trifluoromethanesulfonic Acid | CF₃SO₃H | -14.9 wikipedia.org | - | Acidity is enhanced by the strong inductive effect of the CF₃ group. vaia.com |

| Fluorosulfuric Acid | HSO₃F | -15.1 wikipedia.org | - | One of the strongest commercially available simple Brønsted acids. wikipedia.org |

| Sulfuric Acid | H₂SO₄ | -12.0 wikipedia.org | -1.9 j-kirr.or.kr | Standard reference for defining a superacid. wikipedia.org |

Structural and Functional Analogues

The structure and function of this compound can be better understood by comparing it with its structural and functional relatives, particularly other methane-based sulfonic acids and sulfur(VI)-containing catalysts.

Methanesulfonic acid (MSA, CH₃SO₃H) is the simplest alkylsulfonic acid and is structurally the parent compound of this compound. wikipedia.org However, their structures and resulting properties differ significantly. MSA has a single sulfonic acid group and an electron-donating methyl group, which makes it a less potent acid compared to sulfuric acid. j-kirr.or.kr In contrast, this compound has three strongly electron-withdrawing sulfonic acid groups, which dramatically increases its acidity. mdpi.com

This difference in acidity directly impacts their catalytic performance. This compound has been shown to be an exceptionally efficient catalyst in reactions such as Friedel-Crafts alkylations and acylations, and Wagner-Meerwein rearrangements, often requiring only minute catalytic amounts (e.g., 0.04 to 1.0 mol%). mdpi.comresearchgate.net While MSA is also used as an acid catalyst, its lower acidity means it is generally less active than polysulfonated derivatives or other superacids in reactions that require a very strong proton donor. rsc.org

Table 2: Structural and Acidity Comparison

| Compound | Formula | Number of -SO₃H Groups | Other Substituent | pKa |

| This compound | HC(SO₃H)₃ | 3 | H | < -3 (pKa₁) mdpi.com |

| Methanesulfonic Acid (MSA) | CH₃SO₃H | 1 | CH₃ | -1.9 wikipedia.org |

The design of highly active catalysts often involves two key strategies: increasing the number of active sites and enhancing the intrinsic activity of each site. nih.govdtu.dk For Brønsted acid catalysts containing sulfur in the +6 oxidation state (S(VI)), such as sulfonic acids, the primary design principle for enhancing intrinsic activity is to increase the compound's ability to donate a proton.

This is typically achieved by attaching strong electron-withdrawing groups to the sulfur-bound organic backbone. uva.es

Polysulfonation: The case of this compound is a clear example of this principle. The sequential substitution of hydrogen atoms on the methane (B114726) core with sulfonic acid groups (from MSA to methanedisulphonic acid, and finally to this compound) systematically increases the acidity and catalytic activity.

Halogenation: In trifluoromethanesulfonic acid, the same principle is at play. The highly electronegative fluorine atoms create a powerful inductive pull, making the sulfonic acid proton exceptionally labile. vaia.com This design makes triflic acid one of the most widely used superacid catalysts.

In essence, the design of this compound as a molecule embodies the core principle of catalyst design for strong Brønsted acids: maximizing the electronic destabilization of the O-H bond to create a more powerful and efficient proton donor. mdpi.comresearchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of methanetrisulphonic acid involves the reaction of acetone (B3395972) with oleum (B3057394) (fuming sulfuric acid), a process that is effective but falls short of modern standards of green chemistry. mdpi.comresearchgate.net This method utilizes harsh and corrosive reagents, posing environmental and handling challenges. Research indicates a clear and acknowledged need for the development of more efficient and environmentally benign synthetic procedures. mdpi.com

Future research efforts are anticipated to focus on several key areas to enhance sustainability:

Alternative Oxidizing Agents: Investigating the use of milder and more selective oxidizing agents to replace oleum could significantly reduce the environmental impact and improve the safety profile of the synthesis.

Catalytic Approaches: Developing a catalytic route to this compound, rather than a stoichiometric one, would align with the principles of green chemistry by reducing waste and energy consumption. rsc.org

Alternative Starting Materials: Exploration of renewable or less hazardous starting materials than acetone could provide a more sustainable lifecycle for the compound.

While current literature highlights the shortcomings of the existing synthesis, it firmly establishes the quest for a "green" production process as a critical future goal for the chemical community. mdpi.comchimia.ch

Expansion of Catalytic Applications Beyond Current Scope

This compound has proven to be a highly efficient and potent Brønsted acid catalyst for several important industrial reactions. researchgate.net Its demonstrated success in Wagner-Meerwein rearrangements, Friedel-Crafts alkylations, and acylation reactions, particularly in the synthesis of Vitamin E, has been a significant finding. mdpi.comresearchgate.netresearchgate.net In these applications, it is used in truly catalytic amounts (as low as 0.04 to 1.0 mol%), leading to high yields (>95%) and selectivity, while avoiding the corrosion and waste streams associated with other acids like H₂SO₄ or Lewis acids such as AlCl₃. mdpi.commdpi.com

The proven effectiveness of this compound has opened the door for its application in a broader range of organic transformations. mdpi.com Emerging and future research is expected to explore its utility in:

Polymerization and Condensation Reactions: Early disclosures suggest its potential as a catalyst for certain types of polymerization, such as the synthesis of polyisobutenes, and other condensation reactions. mdpi.comgoogle.com

Esterification and Saponification: The compound has been identified as a potential catalyst for esterification, transesterification, and as a reagent for the hydrolysis of fats. google.comgoogle.com

Fine Chemical Synthesis: Beyond vitamins, its strong acidity and low corrosive nature make it an attractive candidate for various steps in the synthesis of other fine chemicals, fragrances, and pharmaceuticals, replacing less environmentally friendly catalysts. rsc.orgasau.ru

The table below summarizes some of the established and potential catalytic applications that form the basis for future expansion.

| Reaction Type | Specific Example | Catalyst Loading (mol%) | Yield | Source |

| Wagner-Meerwein Rearrangement | Ketoisophorone to 2,6,6-trimethylcyclohex-2-ene-1,4-dione intermediate | 1.0 | 96.6% | mdpi.comresearchgate.net |

| Friedel-Crafts Alkylation | Trimethylhydroquinone (B50269) with isophytol (B1199701) to form (all-rac)-α-tocopherol | 0.05 | Up to 99% | mdpi.comresearchgate.net |

| Acylation | (all-rac)-α-tocopherol to (all-rac)-α-tocopheryl acetate (B1210297) | 0.0433 | 98.9% | mdpi.comresearchgate.net |

| Alkoxypropionate Synthesis | Reaction of a dialkoxymethane with a ketene | 0.005 to 0.10 (wt%) | Good to Excellent | google.com |

| Polymerization (Potential) | Synthesis of polyisobutenes | Not specified | Improvement expected | mdpi.com |

This table is interactive and can be sorted by column.

The overarching goal is to leverage the unique properties of this compound to develop cleaner, more efficient, and cost-effective industrial chemical processes. mdpi.comresearchgate.net

Advanced Computational Studies for Predictive Design of this compound-Based Systems

Computational chemistry, particularly methods like Density Functional Theory (DFT) and ab initio studies, has become an indispensable tool for understanding and predicting chemical phenomena. dntb.gov.ua For compounds like this compound and its derivatives, these studies are crucial for elucidating fundamental properties. dntb.gov.uaresearchgate.net Researchers have employed computational methods to investigate the structural properties of its various salts and to understand its high acidity in the gas phase, comparing it with other superacids. dntb.gov.uaresearchgate.net

The future of research in this area lies in moving from characterization to predictive design. Advanced computational studies are expected to:

Model Catalytic Cycles: Simulate the entire catalytic cycle for known and potential reactions to understand reaction mechanisms, identify rate-determining steps, and rationalize observed selectivities.

Predict Novel Applications: Create computational models to screen the feasibility and efficiency of this compound as a catalyst for a wide array of untested organic reactions, accelerating the discovery of new applications.

Design Novel Derivatives: Computationally design new derivatives of this compound with tailored properties, such as modified acidity, solubility, or thermal stability, for specific applications in catalysis or materials science. researchgate.net

By providing deep mechanistic insights and predictive power, computational chemistry will be a key driver in the intelligent design of next-generation systems based on this compound.

Exploration of this compound Derivatives in Novel Materials Science

The unique structure of this compound, featuring a central carbon atom bonded to three sulfonate groups, makes it and its derivatives highly attractive building blocks for new materials. researchgate.net The sulfonate groups can act as versatile linkers or charge carriers, opening up applications in coordination polymers and energy storage. researchgate.netresearchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs): Aromatic polysulfonic acids are recognized for their ability to form thermally robust MOFs. researchgate.net The structural properties of various metal salts of this compound have been described, revealing a number of different and sometimes unexpected coordination modes. researchgate.netresearchgate.net This suggests a rich potential for using the methanetrisulphonate anion as a linker to create novel, multi-dimensional coordination polymers with lanthanides and transition metals, potentially with interesting magnetic or catalytic properties. researchgate.netuni-koeln.de Researchers have also successfully immobilized methanetrisulphonate onto mesoporous silica (B1680970), demonstrating its utility in creating functionalized inorganic-organic hybrid materials. rptu.de

Electrolytes for Advanced Energy Storage: A significant emerging research avenue is the use of this compound derivatives as components in nonaqueous electrolytes for advanced batteries, such as lithium-ion batteries. google.comscribd.com The goal is to develop salts that are soluble in organic solvents, possess high ionic conductivity, and exhibit excellent electrochemical stability. google.comgoogle.com Patents and scientific literature describe the synthesis of specific derivatives, such as lithium tris(trifluoroethoxysulfonyl)metanide, expressly for this purpose. google.com These derivatives are designed to function as efficient conducting salts, a critical component for the next generation of energy storage devices. scribd.comgoogle.com

The table below highlights some of the derivatives and their targeted material applications.

| Derivative/System | Targeted Application | Key Features | Source |

| Metal salts of methanetrisulphonate (M = Co, Ni, Zn, Pb, etc.) | Coordination Polymers / MOFs | Diverse and unexpected coordination motifs | researchgate.netresearchgate.net |

| Lanthanide salts of methanetrisulphonate (Ln = Pr, Yb, Sm) | Coordination Polymers | Formation of novel polymer structures | uni-koeln.de |

| Lithium tris(trifluoroethoxysulfonyl)metanide | Electrolyte for lithium batteries | Soluble in organic solvents, high conductivity | google.com |

| Methanetrisulphonate-functionalized mesoporous silica | Hybrid Materials | Cation-to-anion ratio of 3:1, preserved silica structure | rptu.de |

This table is interactive and can be sorted by column.

The exploration of this compound and its derivatives in materials science is a rapidly growing field, promising to yield novel materials with advanced functional properties for a variety of high-tech applications.

Q & A

Q. What established synthetic routes are available for Methanetrisulphonic acid, and how can researchers optimize yield and purity?

- Methodological Answer: Sulfonation of methane derivatives using sulfur trioxide (SO₃) or oleum under controlled conditions is a common route. Optimization involves:

- Temperature Control: Maintaining 40–60°C to prevent decomposition while ensuring complete sulfonation .

- Purification: Recrystallization from polar solvents (e.g., ethanol/water mixtures) and vacuum drying to minimize hygroscopic contamination .

- Yield Monitoring: Use titration (e.g., acid-base) or HPLC to quantify unreacted precursors .

Table 1: Key Parameters for Synthesis Optimization

| Parameter | Optimal Range | Analytical Method |

|---|---|---|

| Temperature | 40–60°C | Thermocouple logging |

| Reaction Time | 4–6 hrs | Kinetic sampling |

| Purity | ≥95% | NMR, FT-IR |

Q. How should researchers characterize the structural and chemical properties of this compound?

- Methodological Answer:

- Structural Confirmation:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm methane backbone; ³³S NMR for sulfonic group coordination .

- FT-IR: Peaks at 1170 cm⁻¹ (S=O stretching) and 1040 cm⁻¹ (S-O symmetric stretch) .

- Thermal Stability: TGA/DSC to assess decomposition thresholds (e.g., >150°C for sulfonic acid degradation) .

- Acidity Measurement: Potentiometric titration in aqueous solutions to determine pKa values .

Advanced Research Questions

Q. What experimental designs are suitable for studying the reaction mechanisms of this compound in catalytic processes?

- Methodological Answer:

- Kinetic Studies: Use stopped-flow spectroscopy to monitor intermediate formation in real-time (e.g., sulfonate ester intermediates) .

- Isotopic Labeling: Introduce deuterated methane or ³⁴S-labeled SO₃ to trace reaction pathways via MS or NMR .

- Computational Modeling: DFT calculations to map energy profiles and transition states, validated against experimental data .

Key Consideration: Replicate experiments under inert atmospheres to exclude moisture interference .

Q. How can researchers resolve contradictions in thermodynamic data (e.g., ΔH, ΔG) reported across studies on this compound?

- Methodological Answer:

- Evidence Synthesis: Systematically categorize studies by experimental conditions (e.g., solvent, temperature) and normalize data using standardized reference states .

- Error Analysis: Compare instrument calibration methods (e.g., calorimetry vs. titration) and quantify uncertainty margins .

- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to identify outliers and reconcile discrepancies .

Example Workflow:

Compile all reported ΔH values.

Exclude studies with unvalidated purity (<95%) .

Adjust for solvent polarity effects using Abraham’s solvation model .

Q. What strategies ensure reproducibility when studying MTSA’s reactivity in complex matrices (e.g., environmental or biological systems)?

- Methodological Answer:

- Matrix-Specific Controls: Include spiked recovery experiments to quantify interference from competing ions (e.g., phosphates) .

- Cross-Validation: Use orthogonal methods (e.g., LC-MS and fluorescence assays) to confirm reaction products .

- Documentation Standards: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, including raw spectra and instrument settings .

Data Contradiction Analysis Framework

Table 2: Common Sources of Discrepancies in Sulfonic Acid Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.